molecular formula C15H24N2O4 B1387670 1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid CAS No. 1199215-86-5

1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid

Cat. No. B1387670
CAS RN: 1199215-86-5
M. Wt: 296.36 g/mol
InChI Key: FBGNNNVCJXWVHL-UHFFFAOYSA-N
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Description

“1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid” is a chemical compound used for proteomics research . Its molecular formula is C15H24N2O4 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent in the identification and quantification of proteins, helping to understand the complex dynamics within a cell .

Chemical Synthesis

In the field of chemical synthesis, this acid serves as a building block for creating a variety of complex molecules. Its structure allows for the introduction of tert-butyl and piperidine moieties into target molecules, which can be pivotal in synthesizing pharmaceuticals and other organic compounds .

Chromatography

Chromatography, a technique for separating mixtures, can employ this compound in the development of new stationary phases. Its unique structure could potentially interact with analytes in novel ways, improving the separation efficiency of various substances .

Analytical Chemistry

Analytical chemists may use this compound as a standard or reference material when calibrating instruments or developing new analytical methods. Its well-defined structure and properties make it suitable for such applications .

Material Science

In material science, researchers might explore the use of this acid in the synthesis of new polymeric materials. Its incorporation into polymers could impart desirable mechanical and thermal properties due to its rigid backbone structure .

Palladium-Catalyzed Reactions

This compound is a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides. This reaction is significant for creating compounds like 4-pyridylpiperidinyl esters, which have applications in pharmaceuticals and agrochemicals .

Drug Development

The tert-butyl group in this compound is often used in drug development as a protecting group for amines. This allows for selective reactions to occur elsewhere in the molecule without affecting the amine functionality .

Safety and Toxicology

In safety and toxicology research, this compound’s effects on biological systems can be studied. Understanding its toxicity, metabolism, and interaction with biological targets is crucial for developing safe and effective drugs .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s used in proteomics research , which suggests it may interact with proteins in some way.

properties

IUPAC Name

1-(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-15(2,3)17-9-11(8-12(17)18)13(19)16-6-4-10(5-7-16)14(20)21/h10-11H,4-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGNNNVCJXWVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128273
Record name 1-[[1-(1,1-Dimethylethyl)-5-oxo-3-pyrrolidinyl]carbonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid

CAS RN

1199215-86-5
Record name 1-[[1-(1,1-Dimethylethyl)-5-oxo-3-pyrrolidinyl]carbonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[1-(1,1-Dimethylethyl)-5-oxo-3-pyrrolidinyl]carbonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
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1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
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1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
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1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
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1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.